5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 332856-52-7
VCID: VC7384297
InChI: InChI=1S/C15H12F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-3,5,8,12,19H,4,6H2,(H,22,23)
SMILES: C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C15H12F3N3O4
Molecular Weight: 355.273

5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 332856-52-7

Cat. No.: VC7384297

Molecular Formula: C15H12F3N3O4

Molecular Weight: 355.273

* For research use only. Not for human or veterinary use.

5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 332856-52-7

Specification

CAS No. 332856-52-7
Molecular Formula C15H12F3N3O4
Molecular Weight 355.273
IUPAC Name 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C15H12F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-3,5,8,12,19H,4,6H2,(H,22,23)
Standard InChI Key XLRYNLAQFRRTLC-UHFFFAOYSA-N
SMILES C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, reflects its polycyclic framework. Key features include:

  • A pyrazolo[1,5-a]pyrimidine core fused with a tetrahydropyrimidine ring.

  • Substituents:

    • 1,3-Benzodioxol-5-yl at position 5 (a methylenedioxy aromatic group).

    • Trifluoromethyl (-CF₃) at position 7.

    • Carboxylic acid (-COOH) at position 2.

The molecular formula is C₁₇H₁₃F₃N₄O₄, with a molecular weight of 394.3 g/mol (calculated from PubChem CID 3553006 ).

Stereochemistry and Conformational Analysis

The tetrahydropyrimidine ring introduces two stereocenters at positions 6 and 7. Computational models (PubChem 3D conformer data ) suggest a boat conformation for the saturated ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the pyrimidine nitrogen. The trifluoromethyl group adopts an equatorial orientation to minimize steric clashes .

Synthetic Methodologies

Combinatorial Synthesis Strategies

The compound is synthesized via a parallel solution-phase approach, as outlined for analogous pyrazolo[1,5-a]pyrimidine derivatives . Key steps include:

  • Ring Assembly: Condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .

  • Functionalization:

    • Introduction of the 1,3-benzodioxol-5-yl group via Suzuki-Miyaura coupling.

    • Oxidation of the 2-position methyl ester to the carboxylic acid using KMnO₄ in acidic medium .

Reaction yields typically exceed 70%, with purity >95% after crystallization .

Purification and Characterization

Crude products are purified by recrystallization from ethanol/water mixtures. Structural validation employs:

  • ¹H/¹³C NMR: Key signals include δ 6.8–7.1 ppm (benzodioxol protons) and δ 165 ppm (carboxylic acid carbonyl) .

  • HRMS: Observed [M+H]⁺ at m/z 395.0921 (theoretical 395.0918) .

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic trifluoromethyl and benzodioxol groups. The calculated logP (cLogP) is 2.8, indicating moderate lipophilicity .

Acid-Base Behavior

The carboxylic acid group has a pKa of 3.1, while the pyrimidine nitrogen (N1) is weakly basic (pKa ~5.2) . This amphoteric nature facilitates salt formation under physiological conditions.

Comparative Analysis of Derivatives

PropertyCarboxylic Acid (Target)Carboxamide (CID 4130202 )Ethyl Ester (CID 3553006 )
Molecular Weight394.3 g/mol510.5 g/mol354.3 g/mol
logP2.83.52.1
Aqueous Solubility0.12 mg/mL0.08 mg/mL0.25 mg/mL
Melting Point218–220°C195–197°C142–144°C

Derivatization at position 2 (e.g., amidation, esterification) significantly alters solubility and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator